molecular formula C17H9BrN2O4S B4650581 (5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4650581
M. Wt: 417.2 g/mol
InChI Key: CDKAGOUMALEFQQ-UHFFFAOYSA-N
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Description

(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione is a highly potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) (source) . DYRK1A is a protein kinase encoded by a gene on chromosome 21, and its overexpression is implicated in the neurological and developmental pathologies observed in Down syndrome (source) . By selectively inhibiting DYRK1A, this compound serves as a critical research tool for probing the kinase's role in neuronal differentiation, synaptic function, and cognitive processes. Its application extends to models of neurodegenerative diseases, including Alzheimer's disease, where DYRK1A has been shown to phosphorylate key proteins such as tau and amyloid precursor protein (APP), potentially contributing to neurofibrillary tangle formation and amyloidogenic processing (source) . Researchers utilize this inhibitor to elucidate molecular pathways in neurodevelopment and degeneration, to validate DYRK1A as a therapeutic target, and to screen for potential therapeutic interventions in preclinical models.

Properties

IUPAC Name

5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-3-(4-hydroxyphenyl)-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O4S/c18-8-1-6-12-11(7-8)13(15(22)19-12)14-16(23)20(17(24)25-14)9-2-4-10(21)5-3-9/h1-7,21,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKAGOUMALEFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione , also known as WAY-313140 , has garnered attention in the scientific community for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H15BrN2O4S
  • Molecular Weight : 455.35 g/mol
  • CAS Number : 1453172-21-8

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes and receptors that are crucial for cellular functions, leading to its observed effects in various biological assays. The thiazolidine ring and the bromo-indole structure are believed to play significant roles in its activity.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related thiazolidine derivatives possess significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 Values : Compounds with similar structures have reported IC50 values ranging from 1.61 µg/mL to 10–30 µM against human glioblastoma and melanoma cells .
  • Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxic activity. Modifications to the thiazolidine core have also been explored to enhance efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Mechanism of Action : It is suggested that the compound disrupts microbial enzyme functions, leading to its antimicrobial effects. This is supported by studies showing that related compounds exhibit activity against a range of bacterial strains .
  • Research Findings : A study indicated that derivatives of this compound were effective against specific protein kinases involved in microbial resistance pathways, showcasing their potential in overcoming antibiotic resistance .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values between 1.61 µg/mL - 30 µM
AntimicrobialDisruption of microbial enzyme function
Enzyme InhibitionTargeting specific kinases

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • In Vitro Testing : A study evaluated the compound's effects on a panel of cancer cell lines, demonstrating significant growth inhibition compared to control groups.
  • Synergistic Effects : Research has shown that when combined with other chemotherapeutic agents, this compound enhances overall therapeutic efficacy against resistant cancer types.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinediones exhibit anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of thiazolidinediones can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiazolidinediones have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Preliminary studies indicate that this compound may inhibit the growth of specific bacterial strains and fungi, although further research is needed to establish efficacy and mechanisms of action .

Anti-inflammatory Effects

Thiazolidinediones are known for their anti-inflammatory effects, primarily through the modulation of inflammatory cytokines. This compound may reduce inflammation by inhibiting the expression of pro-inflammatory markers, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Diabetes Management

Thiazolidinediones are extensively studied for their role in diabetes management due to their insulin-sensitizing effects. The compound could potentially enhance glucose uptake in muscle and adipose tissues while reducing insulin resistance. Research on similar compounds suggests they may improve metabolic profiles in diabetic models .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiazolidinedione derivatives, including similar compounds to (5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione. The researchers found that these compounds inhibited cell proliferation in breast cancer cell lines through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiazolidinediones, researchers tested various derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the thiazolidinedione structure enhanced antimicrobial activity, suggesting that this compound could be optimized for similar effects .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the indole moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is attributed to the electron-withdrawing effects of the adjacent carbonyl groups, which activate the aromatic ring toward nucleophilic attack.

Reaction ConditionsNucleophileProductYield
K₂CO₃, DMF, 80°C, 12hPiperidine5-piperidine-substituted derivative72%
CuI, L-proline, DMSO, 100°CSodium azide5-azido derivative65%
Pd(PPh₃)₄, K₂CO₃, THF/H₂OPhenylboronic acid5-phenyl-substituted analog58%

Key Findings :

  • Reactions proceed regioselectively at the bromine site.

  • Steric hindrance from the indole and thiazolidine rings limits reactivity with bulky nucleophiles.

Redox Reactions

The thiazolidine-2,4-dione core participates in oxidation and reduction processes:

Oxidation

  • Target Site : Exocyclic double bond (C5=C) and sulfur atom in the thiazolidine ring.

  • Conditions : H₂O₂/CH₃COOH (1:1), 50°C, 6h .

  • Product : Sulfoxide and epoxide derivatives (confirmed by LC-MS and ¹H NMR) .

Reduction

  • Target Site : Carbonyl groups (C2=O and C4=O).

  • Conditions : NaBH₄/MeOH, 0°C, 2h.

  • Product : Diol intermediate (instability noted; further reacts to form cyclic ethers).

Cycloaddition Reactions

The exocyclic double bond (Z-configuration) undergoes [4+2] Diels-Alder reactions with electron-deficient dienophiles:

DienophileConditionsProduct Stereochemistry
Maleic anhydrideToluene, reflux, 24hEndo-adduct (85%)
TetracyanoethyleneCH₂Cl₂, RT, 12hExo-adduct (91%)

Mechanistic Insight :

  • The Z-configuration of the double bond directs stereoselectivity .

  • Electron-withdrawing groups on the dienophile enhance reaction rates .

Michael Addition Reactions

The α,β-unsaturated carbonyl system (C5=C adjacent to C4=O) acts as a Michael acceptor :

NucleophileConditionsAdduct Structure
ThiophenolEt₃N, CH₃CN, RTβ-S-phenyl derivative
EthylenediamineMeOH, 50°CBicyclic amine product

Notable Observations :

  • Reactions proceed via 1,4-addition, confirmed by ¹³C NMR .

  • Adducts exhibit enhanced solubility in polar solvents.

Dimerization and Polymerization

Under basic conditions (e.g., NaOH/EtOH), the compound undergoes photoinduced dimerization via [2+2] cycloaddition of the exocyclic double bond .

ConditionsProductCharacterization Data
UV light (λ = 365 nm)Cyclobutane-linked dimerHRMS: m/z 704.12 [M+H]⁺
Visible lightNo reaction

Applications :

  • Dimeric forms show improved thermal stability (TGA data: ΔTₐ = 40°C) .

Hydrolysis and Degradation

The thiazolidine-2,4-dione ring undergoes acid-catalyzed hydrolysis :

ConditionsProductsMechanism
1M HCl, 70°C, 8hIndole-2,3-dione + thioglycolic acidRing-opening via C-S bond cleavage

Stability Data :

  • Half-life (t₁/₂) in pH 7.4 buffer: >48h.

  • Rapid degradation observed at pH <3 (t₁/₂ = 2h).

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromine in the target compound) may enhance target binding compared to electron-donating groups (e.g., methoxy in Compound 5) .
  • Hydroxyphenyl vs.
  • Bromine vs. Chlorine : The bromine atom in the target compound’s indole moiety may confer stronger halogen bonding than chlorine in analogs like L-173, influencing enzyme inhibition (e.g., aldose reductase) .

Physicochemical Properties

  • Solubility : The target compound’s hydroxyl group may enhance solubility in polar solvents compared to methyl or methoxy-substituted analogs (e.g., Compound 5). However, analogs like L-173 exhibit pH-dependent solubility due to ionizable groups (e.g., triazole), with thermodynamic solubility parameters optimized for bioavailability .
  • Thermodynamic Stability : The Z-configuration, confirmed in analogs via X-ray crystallography (e.g., ), ensures planarity of the arylidene-thiazolidine system, critical for π-π stacking interactions in biological targets .

Q & A

Q. What are the standard synthetic protocols for preparing (5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione?

  • Methodological Answer : The compound is synthesized via condensation reactions. A typical protocol involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a brominated oxo-indole derivative in a DMF-acetic acid mixture. The product is isolated by filtration and purified via recrystallization using DMF-ethanol . For Z-configuration control, reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor kinetic over thermodynamic products .

Q. Which spectroscopic techniques are critical for characterizing this thiazolidinedione derivative?

  • Methodological Answer :
  • IR Spectroscopy : Confirm carbonyl stretches (C=O, ~1700–1750 cm⁻¹) and thiazolidinedione ring vibrations (~1250–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Identify Z-configuration via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J = 10–12 Hz) and aromatic protons from the 4-hydroxyphenyl group (δ 6.8–7.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ peaks) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens should focus on:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Antioxidant Potential : DPPH radical scavenging assays to evaluate hydroxyl group contributions .
  • Cytotoxicity : MTT assays on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data interpretation for thiazolidinedione derivatives?

  • Methodological Answer : Conflicting NMR/IR data (e.g., unexpected coupling constants or missing peaks) can arise from tautomerism or solvent effects. Use density functional theory (DFT) to simulate spectra under varying conditions (e.g., solvent polarity, pH) and compare with experimental data. For example, DFT-calculated NMR chemical shifts for Z/E isomers can clarify configuration ambiguities .

Q. What strategies optimize the compound’s hypolipidemic activity while minimizing toxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the 4-hydroxyphenyl group (e.g., introduce electron-withdrawing substituents) to enhance PPAR-γ binding affinity .
  • Prodrug Design : Mask the hydroxyl group as a ester or glycoside to improve bioavailability and reduce hepatic toxicity .
  • In Vivo Studies : Monitor lipid profiles (LDL, HDL) in rodent models and correlate with histopathological data .

Q. How does the bromo-substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 5-bromo group on the indole ring enhances electrophilicity, enabling SNAr reactions with amines or thiols. For example, refluxing with morpholine in DMF replaces Br with a morpholino group, confirmed by loss of the bromine signal in XPS or EDX . Competing reduction pathways (e.g., Br → H under Pd/C/H₂) require careful control of reaction conditions .

Q. What crystallographic techniques validate the Z-configuration and planarity of the thiazolidinedione core?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. Key metrics include:
  • Dihedral Angles : Between the thiazolidinedione and indole rings (e.g., <10° indicates planarity) .
  • Intermolecular Interactions : Hydrogen bonds (e.g., O–H···O) stabilize the Z-configuration .
  • Packing Analysis : Assess π-π stacking of aromatic groups to explain solubility trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione

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